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Compound of Interest

Compound Name: LPPM-8

Cat. No.: B15137756 Get Quote

Introduction

LPPM-8 is a novel lipopeptidomimetic developed as a selective and potent inhibitor of protein-

protein interactions (PPIs) involving the transcriptional coactivator Med25. It represents a

significant advancement in targeting transcriptional machinery for therapeutic and research

purposes. Short amphipathic peptides alone often bind to coactivators with modest affinity and

poor selectivity. LPPM-8 overcomes these limitations through the strategic incorporation of a

medium-chain, branched fatty acid at its N-terminus, which enhances its affinity for Med25 by

over 20-fold. This guide provides a comprehensive overview of the structure, function, and

experimental characterization of LPPM-8.

Structure of LPPM-8

LPPM-8 is a heptameric (7-residue) lipopeptidomimetic. Its structure consists of two key

components:

A Peptide Sequence: Derived from the amphipathic sequences found in transcriptional

activation domains (TADs) that naturally interact with coactivator proteins.

An N-terminal Lipid Moiety: A medium-chain, branched fatty acid is attached to the N-

terminus of the peptide.

The combination of the lipid structure, the specific peptide sequence, and the C-terminal

functionalization all contribute to the structural propensity and inhibitory effectiveness of LPPM-
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8.

Function and Mechanism of Action

LPPM-8 functions as a selective inhibitor of the transcriptional coactivator Med25, a subunit of

the larger Mediator complex. The Mediator complex acts as a bridge between transcriptional

activators and the core transcriptional machinery, playing a crucial role in gene expression.

The mechanism of action of LPPM-8 involves the following key steps:

Direct Binding to Med25: LPPM-8 directly binds to the Activator Interaction Domain (AcID) of

Med25.

Selective Engagement of the H2 Face: The Med25 AcID possesses two distinct binding

surfaces, termed H1 and H2, which are allosterically connected. LPPM-8 selectively

engages the H2 face of the AcID.

Mixed Allosteric/Orthosteric Inhibition:

By binding to the H2 face, LPPM-8 acts as an orthosteric inhibitor of H2-binding

transcriptional activators, such as ATF6α, by directly competing for the same binding site.

This binding event also induces conformational changes in the Med25 AcID, leading to the

allosteric inhibition of transcriptional activators that bind to the distal H1 face, such as the

ETV/PEA3 family of transcription factors (ETV1, ETV4, ETV5).

Downregulation of Gene Transcription: By disrupting the crucial PPIs between Med25 and its

native transcriptional activators, LPPM-8 effectively inhibits the expression of Med25-

dependent genes. A notable example is the downregulation of the Matrix Metalloproteinase 2

(MMP2) gene in triple-negative breast cancer cells.

Target Engagement and Stabilization: In a cellular context, LPPM-8 has been shown to

engage with the full-length Med25 protein, leading to its thermal stabilization.
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LPPM-8 Mechanism of Action on Med25.

Data Presentation
Quantitative data for LPPM-8's activity has been determined through various biophysical and

cellular assays.

Table 1: Binding Affinity and Inhibitory Activity of LPPM-8
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Assay Type
Target
Interaction

Ki (μM) IC50 (μM) Notes

Fluorescence

Polarization

Med25 AcID •

ATF6α
4 -

Represents a

>20-fold increase

in affinity

compared to the

unlipidated

peptide (Ki > 100

μM).

Fluorescence

Polarization

Med25 AcID •

ETV1
18 -

Demonstrates

allosteric

inhibition.

Fluorescence

Polarization

Med25 AcID •

ETV4
13 -

Demonstrates

allosteric

inhibition.

Fluorescence

Polarization

Med25 AcID •

ETV5
14 -

Demonstrates

allosteric

inhibition.

Table 2: Selectivity Profile of LPPM-8

Target Interaction IC50 (μM) Notes

CBP KIX • Myb >300
Shows high selectivity for

Med25 over CBP KIX.

CBP IBiD • ACTR >100
Shows high selectivity for

Med25 over CBP IBiD.

Experimental Protocols
Detailed methodologies for the key experiments used to characterize LPPM-8 are provided

below.

1. Competitive Fluorescence Polarization Assay
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This assay is used to determine the inhibitory constant (Ki) of LPPM-8 for the Med25-activator

protein-protein interaction.

Reagents:

Purified Med25 AcID protein.

FITC-labeled activator peptide (e.g., FITC-ATF6α).

Assay Buffer: 25 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

LPPM-8 stock solution in DMSO.

Protocol:

A solution containing 20 nM of the FITC-labeled activator peptide and a concentration of

Med25 AcID sufficient to achieve 50% binding is prepared in the assay buffer.

Serial dilutions of LPPM-8 are prepared in DMSO and then diluted into the assay buffer.

In a 384-well black plate, the Med25/FITC-activator complex is mixed with the various

concentrations of LPPM-8.

The plate is incubated at room temperature for 30 minutes, protected from light.

Fluorescence polarization is measured using a plate reader with appropriate excitation

(485 nm) and emission (535 nm) filters.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.

IC50 values are converted to Ki values using the Cheng-Prusoff equation or a similar

published calculator, incorporating the known Kd of the Med25-activator interaction.

2. Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding and engagement of LPPM-8 with full-length Med25

within the complex environment of a cell lysate.
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Prepare Nuclear Extracts
from VARI068 cells

Dose Extracts:
1. 25 µM LPPM-8
2. DMSO (Control)

Aliquot samples and heat
to a range of temperatures

(e.g., 42°C to 60°C)

Centrifuge to separate
soluble fraction from
precipitated proteins

Collect supernatant
(soluble fraction)

Analyze by Western Blot
using anti-Med25 antibody

Quantify band intensity
to determine thermal stability
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Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

Nuclear Extract Preparation: Nuclear extracts are prepared from a relevant cell line, such

as the triple-negative breast cancer cell line VARI068.
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Dosing: The nuclear extracts are divided and dosed with either 25 µM LPPM-8 or an

equivalent volume of DMSO as a vehicle control.

Heating: The dosed samples are aliquoted and subjected to a range of increasing

temperatures for a defined period (e.g., 3 minutes).

Separation: After heating, the samples are cooled and then centrifuged at high speed

(e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

Sample Preparation: The supernatant, containing the soluble protein fraction, is carefully

collected.

Western Blot Analysis: The soluble fractions are analyzed by SDS-PAGE and Western

blotting using a primary antibody specific for Med25.

Quantification: The intensity of the Med25 bands at each temperature is quantified. An

increased band intensity in the LPPM-8-treated samples compared to the DMSO control

at higher temperatures indicates thermal stabilization and therefore, target engagement.

3. Quantitative PCR (qPCR)

This method is used to quantify the effect of LPPM-8 on the expression of Med25-dependent

genes.

Cell Culture and Treatment:

VARI068 cells are cultured under standard conditions.

Cells are treated with varying concentrations of LPPM-8 (e.g., 10 µM, 20 µM) or a DMSO

control for a specified time (e.g., 24-48 hours).

RNA Extraction and cDNA Synthesis:

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

The concentration and purity of the RNA are determined.
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First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse

transcriptase enzyme.

qPCR Reaction:

The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized

cDNA, and specific primers for the target gene (MMP2) and a reference (housekeeping)

gene (e.g., RPL19).

The reaction is run on a real-time PCR instrument with standard cycling conditions

(denaturation, annealing, extension).

Data Analysis:

The cycle threshold (Ct) values are obtained for both the target and reference genes.

The relative expression of the MMP2 gene is calculated using the ΔΔCt method,

normalizing the data to the reference gene and comparing the LPPM-8 treated samples to

the DMSO control. A decrease in the calculated expression level indicates that LPPM-8
inhibits the transcription of the target gene.

To cite this document: BenchChem. [An In-depth Technical Guide to the Lipopeptidomimetic
LPPM-8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137756#structure-and-function-of-the-
lipopeptidomimetic-lppm-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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